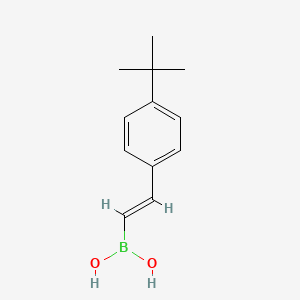
(E)-(4-(tert-Butyl)styryl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(4-(tert-Butyl)styryl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a styryl group with a tert-butyl substituent, which enhances its stability and reactivity in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-(tert-Butyl)styryl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-tert-butylbenzaldehyde and a boronic acid derivative.
Reaction Conditions: The key step involves a Suzuki-Miyaura cross-coupling reaction, which is catalyzed by palladium. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and catalysts may be optimized to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
(E)-(4-(tert-Butyl)styryl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the styryl group to an ethyl group.
Substitution: The boronic acid group can participate in substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while substitution reactions can produce a variety of substituted styryl derivatives.
科学的研究の応用
(E)-(4-(tert-Butyl)styryl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Boronic acids are known for their potential in drug development, particularly as enzyme inhibitors.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of (E)-(4-(tert-Butyl)styryl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical and biological applications. The molecular targets and pathways involved depend on the specific context in which the compound is used. For example, in drug development, it may target specific enzymes or receptors.
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
4-Methylstyrylboronic acid: Similar structure but with a methyl group instead of a tert-butyl group.
Vinylboronic acid: Contains a vinyl group instead of a styryl group.
Uniqueness
(E)-(4-(tert-Butyl)styryl)boronic acid is unique due to the presence of the tert-butyl group, which enhances its stability and reactivity. This makes it particularly useful in reactions that require robust conditions and high yields.
特性
分子式 |
C12H17BO2 |
|---|---|
分子量 |
204.08 g/mol |
IUPAC名 |
[(E)-2-(4-tert-butylphenyl)ethenyl]boronic acid |
InChI |
InChI=1S/C12H17BO2/c1-12(2,3)11-6-4-10(5-7-11)8-9-13(14)15/h4-9,14-15H,1-3H3/b9-8+ |
InChIキー |
HWWQUZUYELOTOJ-CMDGGOBGSA-N |
異性体SMILES |
B(/C=C/C1=CC=C(C=C1)C(C)(C)C)(O)O |
正規SMILES |
B(C=CC1=CC=C(C=C1)C(C)(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



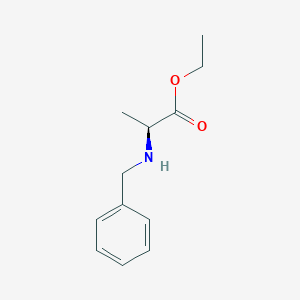
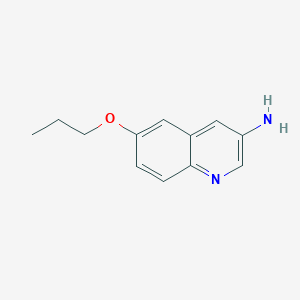
![2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B15069104.png)
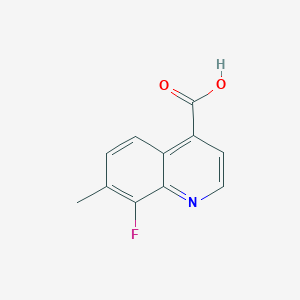
![7-[(Dimethylamino)methyl]quinolin-8-ol](/img/structure/B15069114.png)
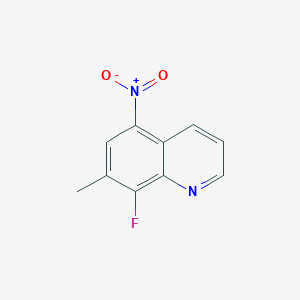

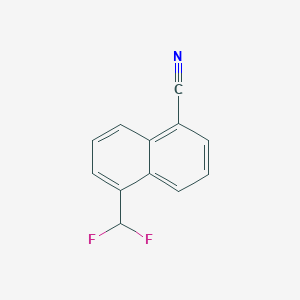
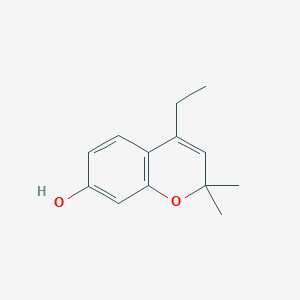
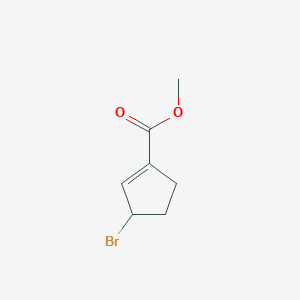
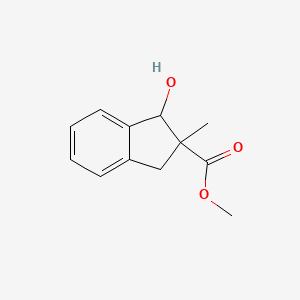

![1,7-Diazaspiro[4.4]nonane, 1-(5-pyrimidinyl)-](/img/structure/B15069177.png)
